4-Chloro-2,5-dma hydrochloride

Pharmacology Receptor Binding Structure-Activity Relationship

4-Chloro-2,5-DMA hydrochloride (also known as DOC) is a synthetic substituted amphetamine of the phenethylamine class, structurally characterized by a 4-chloro substitution on the 2,5-dimethoxyamphetamine backbone. It acts as a potent, high-affinity agonist at serotonin 5-HT2 receptors, particularly 5-HT2A, which mediates its hallucinogenic effects.

Molecular Formula C11H17Cl2NO2
Molecular Weight 266.16 g/mol
CAS No. 42203-77-0
Cat. No. B591676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,5-dma hydrochloride
CAS42203-77-0
Synonyms4-chloro-2,5-Dimethoxyamphetamine; DOC
Molecular FormulaC11H17Cl2NO2
Molecular Weight266.16 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1OC)Cl)OC)N.Cl
InChIInChI=1S/C11H16ClNO2.ClH/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2;/h5-7H,4,13H2,1-3H3;1H
InChIKeyUOWCUOAJVCUYGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2,5-DMA Hydrochloride (CAS 42203-77-0): A High-Risk Serotonergic Psychedelic for Forensic and Neuropharmacological Research


4-Chloro-2,5-DMA hydrochloride (also known as DOC) is a synthetic substituted amphetamine of the phenethylamine class, structurally characterized by a 4-chloro substitution on the 2,5-dimethoxyamphetamine backbone. It acts as a potent, high-affinity agonist at serotonin 5-HT2 receptors, particularly 5-HT2A, which mediates its hallucinogenic effects [1]. As an analytical reference standard, it is pivotal for forensic toxicology, but its procurement is strictly limited to licensed controlled substance laboratories and academic research institutions due to its high potential for abuse, associated fatalities, and widespread detection in illicit blotter papers .

Why 4-Chloro-2,5-DMA Cannot Be Reliably Replaced by a 4-Halo or 4-Methyl Analog in Scientific Protocols


In-class substitution among 4-substituted 2,5-dimethoxyamphetamines (DOX series) is scientifically invalid due to dramatic, quantifiable differences in receptor binding affinity, pharmacokinetic inhibition potential, and in vivo behavioral profiles. For instance, the 5-HT2A receptor affinity (Ki) of DOC is approximately 1,300-fold higher than the unsubstituted parent 2,5-DMA, while a single halogen swap from chlorine to bromine or iodine yields different CYP2D6 inhibition constants and distinct abuse liability profiles. These quantifiable divergences preclude any assumption of interchangeable pharmacology or forensic relevance [1] [2].

Quantitative Differentiation Guide for 4-Chloro-2,5-DMA Hydrochloride (DOC) vs. In-Class Analogs


5-HT2A Receptor Affinity: DOC Exhibits Exponentially Higher Affinity than Parent 2,5-DMA and Selectivity Over DMT

4-Chloro-2,5-DMA (DOC) shows a Ki for the 5-HT2A receptor of 1.4–4.0 nM, which is dramatically higher than the parent compound 2,5-DMA (Ki = 5,200 nM). This ~1,300-fold difference in affinity is driven by the lipophilic 4-chloro substituent. Additionally, DOC's affinity is significantly higher than the classic hallucinogen N,N-dimethyltryptamine (DMT), where DOC has a Ki < 4 nM compared to DMT's Ki of ~38 nM for the same receptor [1] [2].

Pharmacology Receptor Binding Structure-Activity Relationship

CYP2D6 Drug Interaction Risk: DOC is a Weaker CYP2D6 Inhibitor than the Iodinated Analog DOI

In a comparative study, DOC inhibited recombinant human CYP2D6 with an inhibition constant (Ki) of 88 µM, whereas the 4-iodo analog DOI showed a significantly stronger inhibition with a Ki of 7.1 µM. This 12-fold weaker inhibition by DOC suggests a lower likelihood for DOC to cause CYP2D6-mediated drug-drug interactions at comparable concentrations compared to its 4-iodo counterpart [1].

Drug Metabolism Pharmacokinetics Toxicology

Abuse Liability Profile: DOC Elicits Rewarding Effects in Mice at Doses Comparable to Its Effective Behavioral Range

Unlike many other psychedelic amphetamines that do not establish reliable conditioned place preference (CPP), DOC induced a significant place preference in mice at a dose of 0.3 mg/kg, demonstrating a clear rewarding effect. This contrasts with the prototypical hallucinogen LSD, which typically does not produce robust CPP in this model, highlighting a distinct abuse liability profile for DOC [1].

Behavioral Pharmacology Abuse Liability Conditioned Place Preference

Differential Locomotor Profile: DOC is a Pure Depressant in Mice, Unlike 2C-D and 2C-E Which Are Biphasic

In a comparative mouse locomotor study, DOC (3 and 10 mg/kg) produced only dose-dependent depression of activity, a profile shared by classic hallucinogens like DOM and LSD. In stark contrast, close structural analogs 2C-D and 2C-E stimulated locomotor activity at low doses before causing depression at higher doses. This qualitative divergence in behavioral outcomes means DOC cannot be substituted for 2C-D or 2C-E in studies where the biphasic motor effect is a critical experimental endpoint [1].

Behavioral Neuroscience Locomotor Activity In-vivo Pharmacology

Metabolic Stability for Forensic Detection: DOC Provides a Single Parent Analytic Target Unlike Multi-Metabolite Analogs

Following administration, DOC is primarily excreted as the parent compound, with only minor O-demethylated metabolites that are subsequently glucuronidated or sulfated. This metabolic profile contrasts with DOM (4-methyl-2,5-DMA), which is extensively hydroxylated on the methyl group, creating multiple, abundant metabolites. For forensic urinalysis workflows using GC-MS, DOC can be reliably detected via its parent ion, simplifying analytical procedures compared to analogs with complex metabolite profiles [1] [2].

Forensic Toxicology Analytical Chemistry Metabolism

Forensic Differentiation: DOC is Uniquely Associated with Seized Blotter Papers Compared to 2,5-DMA

Law enforcement seizure data demonstrates that DOC is predominantly encountered as LSD-like blotter papers, a physical form factor virtually never associated with its parent compound 2,5-DMA or the Schedule I analog DOM. This distinct illicit presentation creates a specific forensic signature, requiring targeted analytical workflows for DOC that are not necessary when analyzing bulk powders of its chemical relatives .

Forensic Science Drug Seizure Analysis Route of Administration

Optimal Use Cases for 4-Chloro-2,5-DMA Hydrochloride Based on Verified Differential Evidence


Development of Forensic GC-MS/MS Methods for Blotter Paper Analysis

Given that DOC is uniquely associated with seized blotter papers , forensic laboratories should utilize this specific hydrochloride reference standard to develop and validate extraction and detection protocols from cellulose matrices, capitalizing on the parent compound's superior metabolic stability over DOM [1] for target analyte selection.

Differentiating 5-HT2A Agonist Profiles in Structure-Activity Relationship (SAR) Studies

For pharmacology groups investigating the SAR of the DOX series, DOC serves as an essential probe. Its 12-fold weaker CYP2D6 inhibition relative to DOI [2] and its ~1,300-fold higher 5-HT2A affinity compared to 2,5-DMA [3] make it critical for isolating the pharmacological impact of a 4-chloro versus a 4-iodo or 4-hydrogen substituent.

Investigating Addictive Liability in Preclinical Behavioral Models

Select DOC for preclinical abuse liability panels when a 5-HT2A agonist with demonstrated, quantifiable rewarding effects is required. Its unique, robust conditioned place preference at 0.3 mg/kg in mice [4] provides a distinct behavioral phenotype compared to LSD, enabling dissection of reward mechanisms independent of the classical psychedelic behavioral signature.

Pharmacokinetic Drug-Drug Interaction Risk Assessment

Utilize DOC in in vitro CYP2D6 inhibition panels when a 4-halogenated 2,5-DMA probe with moderate interaction potential is needed. Its measured Ki of 88 µM [2] provides a crucial midpoint data point for understanding how the 4-position halogen size influences hepatic enzyme binding within this chemical series.

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